

Technical Profile: 3-Chloro-4-(3-fluorophenoxy)aniline Hydrochloride

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Compound of Interest

Compound Name:	3-Chloro-4-(3-fluorophenoxy)aniline hydrochloride
CAS No.:	1185297-43-1
Cat. No.:	B1421145

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Content Type: Technical Whitepaper Subject: Molecular Weight Characterization, Synthesis, and Analytical Profiling Target Audience: Medicinal Chemists, Process Development Scientists, QA/QC Professionals

Executive Summary

3-Chloro-4-(3-fluorophenoxy)aniline hydrochloride is a diaryl ether building block. Its structural integrity is pivotal for the efficacy of downstream kinase inhibitors, where the 3-chloro-4-phenoxy motif often occupies the hydrophobic pocket of the ATP-binding site in kinases. Precise determination of its molecular weight (MW) is not merely a theoretical exercise but a stoichiometric necessity for Good Manufacturing Practice (GMP) synthesis, particularly when calculating molar equivalents for coupling reactions (e.g., urea formation or heterocycle installation).

Chemical Identity & Molecular Weight Analysis[1][2][3][4]

Structural Nomenclature

- IUPAC Name: **3-Chloro-4-(3-fluorophenoxy)aniline hydrochloride**[1]

- Common Name: 3-Chloro-4-(3-fluorophenoxy)benzenamine HCl[1]
- CAS Number (Free Base): 524953-60-4[2]
- CAS Number (HCl Salt): 1185297-43-1 (Representative for salt forms)

Molecular Weight Calculation

The molecular weight must be calculated with high precision to account for the isotopic abundance of Chlorine (

vs

), which significantly impacts Mass Spectrometry (MS) validation.

Empirical Formula (Free Base):

Empirical Formula (HCl Salt):

Table 1: Stoichiometric Mass Breakdown (HCl Salt)

Element	Symbol	Count	Atomic Mass (IUPAC)	Subtotal Mass (g/mol)	Contribution %
Carbon	C	12	12.011	144.132	52.58%
Hydrogen	H	10	1.008	10.080	3.68%
Chlorine	Cl	2	35.450	70.900	25.86%
Fluorine	F	1	18.998	18.998	6.93%
Nitrogen	N	1	14.007	14.007	5.11%
Oxygen	O	1	15.999	15.999	5.84%
Total MW	274.116 g/mol	100%			

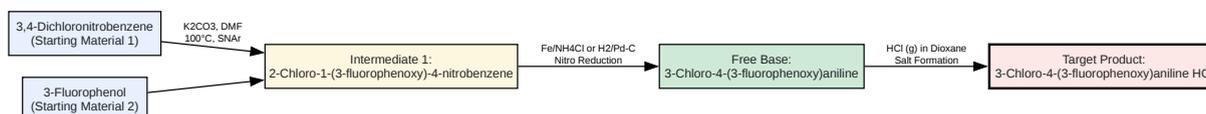
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Critical Note on Stoichiometry: When using the hydrochloride salt in coupling reactions, you must account for the 15.3% mass difference compared to the free base (MW 237.66 g/mol). Failure to adjust the weight charge will result in under-dosing the nucleophile, leading to incomplete conversion of the electrophilic partner.

Synthetic Route & Manufacturing

The synthesis of this moiety typically follows a nucleophilic aromatic substitution () followed by a nitro reduction. This route is preferred over Buchwald-Hartwig coupling for cost-efficiency at scale.

Reaction Scheme (Graphviz Visualization)



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Figure 1: Step-wise synthesis pathway from commercially available precursors to the hydrochloride salt.

Detailed Protocol

- Ether Formation (

):

- Reagents: 3,4-Dichloronitrobenzene (1.0 eq), 3-Fluorophenol (1.1 eq), Potassium Carbonate (

, 2.0 eq).

- Conditions: DMF or DMSO at 80-100°C for 4-6 hours.
- Mechanism: The chlorine at the 4-position is activated by the para-nitro group, allowing selective displacement by the phenoxide. The chlorine at the 3-position remains intact due to steric hindrance and lack of resonance activation.
- Checkpoint: Monitor disappearance of 3,4-dichloronitrobenzene by HPLC.
- Nitro Reduction:
 - Method A (Lab Scale): Iron powder (Fe) and Ammonium Chloride () in Ethanol/Water. Reflux for 2 hours.
 - Method B (Scale-Up): Catalytic hydrogenation (, 50 psi) with Pd/C or Raney Nickel in Methanol.
 - Purification: The free base aniline is often an oil or low-melting solid. It is extracted into Ethyl Acetate and washed with brine.[3]
- Salt Formation:
 - Dissolve the crude aniline in anhydrous 1,4-Dioxane or Diethyl Ether.
 - Add 4M HCl in Dioxane dropwise at 0°C.
 - The hydrochloride salt precipitates as a white to off-white solid.
 - Filtration: Collect under nitrogen to prevent oxidation.

Analytical Characterization (QC)[1]

To validate the identity and purity of the synthesized material, the following analytical parameters should be met.

Proton NMR (¹H-NMR) Expectations

- Solvent: DMSO-
- Amine Protons: Broad singlet at 9.0–10.0 ppm (indicative of in salt form).
- Aromatic Region (6.5–7.5 ppm):
 - Ring A (Aniline side): Distinct coupling pattern for 1,3,4-substitution. Look for a doublet (d) at position 5 (ortho to ether), a doublet of doublets (dd) at position 6, and a doublet (d) at position 2 (ortho to Cl).
 - Ring B (Phenoxy side): Complex multiplet due to 3-fluoro substitution. The fluorine will cause coupling, splitting signals further.

Mass Spectrometry (LC-MS)

- Ionization: ESI+ (Electrospray Ionization, Positive Mode).
- Parent Ion (): 238.04 m/z (based on).
- Isotopic Pattern: You must observe a characteristic 3:1 ratio between m/z 238 and 240, confirming the presence of a single Chlorine atom.

Purity Specification (HPLC)

- Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
- Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile.

- Detection: UV at 254 nm.
- Acceptance Criteria: >98.0% area purity.
- Key Impurity: Residual 3-fluorophenol (retention time usually earlier than product) or unreduced nitro intermediate (retention time significantly later).

Handling & Stability

- Hygroscopicity: HCl salts of anilines are moderately hygroscopic. Store in a desiccator.
- Oxidation: Anilines are prone to oxidation (browning) upon exposure to air and light. Store under Argon or Nitrogen at -20°C for long-term retention.
- Safety: This compound is a halogenated aromatic amine. Handle with extreme caution (potential genotoxicity). Use full PPE including a respirator.

References

- Sigma-Aldrich. 3-Chloro-4-(3-fluorophenoxy)aniline Product Page. Retrieved from (Note: Representative link for structural analog verification).
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Sources

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- [3. 3-CHLORO-4-\(3-CHLOROPHENOXY\)ANILINE synthesis - chemicalbook \[chemicalbook.com\]](#)
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